CCX140 - 1100318-47-5

CCX140

Catalog Number: EVT-263215
CAS Number: 1100318-47-5
Molecular Formula: C20H13ClF3N5O3S
Molecular Weight: 495.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CCX140, also known as CCX140-B or CCX140, is a selective, orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2) [, , ]. CCR2 plays a crucial role in the migration of monocytes, a type of white blood cell, into inflamed tissues []. Research suggests a link between CCR2 activity and inflammatory responses associated with type 2 diabetes and its complications, such as diabetic nephropathy and focal segmental glomerulosclerosis (FSGS) [, , , , , , , , , , ]. CCX140-B functions by blocking CCR2, thereby inhibiting monocyte infiltration and potentially mitigating inflammation and associated damage in these conditions [, , ].

Mechanism of Action

CCX140-B acts as a selective antagonist of the C-C chemokine receptor 2 (CCR2), primarily expressed on monocytes and macrophages [, , , ]. Under normal physiological conditions, CCR2 binds to its ligand, CCL2 (also known as MCP-1), guiding the migration of monocytes from the bloodstream into inflamed tissues []. By blocking CCR2, CCX140-B inhibits this signaling pathway and prevents the accumulation of inflammatory macrophages in target tissues [, , ].

In the context of type 2 diabetes, this inhibition of macrophage infiltration into adipose tissue and the kidneys is believed to reduce inflammation and potentially mitigate insulin resistance, diabetic nephropathy, and FSGS progression [, , , , , , , , , ]. Interestingly, unlike some other CCR2 antagonists, CCX140-B did not affect plasma CCL2 levels or blood monocyte counts in preclinical studies [].

Applications
  • Type 2 Diabetes: Studies have investigated the effect of CCX140-B on glycemic control and inflammation in patients with type 2 diabetes [, , ]. Results suggest that CCX140-B may improve glycemic parameters like fasting plasma glucose (FPG) and HbA1c, potentially by reducing inflammation in adipose tissue [, ].
  • Diabetic Nephropathy: Research suggests that CCX140-B may offer renoprotective effects in diabetic nephropathy, a serious complication of diabetes affecting the kidneys [, , , , , , ]. Preclinical studies showed reduced albuminuria, improved kidney function, and decreased glomerular hypertrophy in diabetic mice treated with CCX140-B []. Clinical trials have also explored its potential in reducing albuminuria in patients with type 2 diabetes and nephropathy [, , ].
  • Focal Segmental Glomerulosclerosis (FSGS): CCX140-B has been investigated as a potential treatment for FSGS, a kidney disorder characterized by scarring of the glomeruli, the filtering units of the kidneys [, , ]. A phase 2 clinical trial evaluated its safety and efficacy in reducing proteinuria in FSGS patients []. While the trial did not demonstrate a significant reduction in proteinuria compared to placebo, it provided insights into the natural disease progression of FSGS [].

CCX140-B

Compound Description: CCX140-B is an orally bioavailable, small molecule antagonist of the C-C chemokine receptor 2 (CCR2) [, , , , , , , , , , ]. It is designed to block the infiltration of monocytes and macrophages into inflamed tissues, particularly adipose tissue and the kidneys [, , , , , , , , , , , ]. Research indicates CCX140-B has shown potential in reducing albuminuria, improving glycemic control (including decreased fasting blood glucose and insulin levels), and normalizing Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) values in preclinical and clinical trials [, , , , , , ].

Relevance: CCX140-B is a structurally related compound to CCX140 and is specifically identified as a more potent and orally bioavailable analog within the provided papers []. The exact structural differences between the two are not specified in the provided research. Despite the lack of detailed structural comparison, CCX140-B is considered a key related compound to CCX140 due to its shared target (CCR2), similar therapeutic goals in addressing diabetic nephropathy and type 2 diabetes, and improved drug-like properties compared to the parent compound.

Pioglitazone

Compound Description: Pioglitazone is a medication classified as a thiazolidinedione and is primarily used in the treatment of type 2 diabetes []. It functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, enhancing insulin sensitivity in tissues like muscle and adipose tissue []. In the provided study, pioglitazone serves as an active comparator to assess the efficacy and safety of CCX140-B in managing glycemic control in patients with type 2 diabetes [].

Relevance: While not structurally related to CCX140, pioglitazone serves as a critical comparator in understanding the potential of CCX140 and its analog CCX140-B in treating type 2 diabetes []. The research aims to establish whether CCX140-B, through its distinct mechanism of CCR2 antagonism, can achieve similar or superior glycemic control compared to the established PPARγ agonist, pioglitazone. This comparison highlights the study's objective to explore alternative therapeutic avenues for diabetes management.

Metformin

Compound Description: Metformin is a widely prescribed medication for type 2 diabetes, belonging to the biguanide class []. Its primary mechanism of action involves reducing hepatic glucose production, improving insulin sensitivity in peripheral tissues, and potentially exerting anti-inflammatory effects []. In the context of the provided research, metformin serves as a baseline treatment for all participants enrolled in the clinical trial evaluating CCX140-B [].

Cyclosporin

Compound Description: Cyclosporin is an immunosuppressant medication used to prevent organ rejection after transplantation and treat certain autoimmune diseases []. In the context of the research, cyclosporin is investigated as a potential treatment for focal segmental glomerulosclerosis (FSGS), a kidney disorder [].

Relevance: Cyclosporin is not structurally related to CCX140. It is included in this analysis because the research investigates various treatment options for FSGS, which CCX140 has also been explored as a potential therapy for [, ]. The inclusion of cyclosporin provides context on the existing treatment landscape for FSGS and highlights the need for alternative therapies like CCX140, especially considering the limitations and potential side effects associated with long-term immunosuppressive therapy.

Sparsentan

Compound Description: Sparsentan is a medication classified as a dual endothelin receptor antagonist, targeting both endothelin type A and type B receptors []. It is being studied for its potential in treating FSGS, aiming to reduce proteinuria and slow disease progression [].

Relevance: Sparsentan is not structurally related to CCX140. Its relevance lies in being another investigational drug for FSGS, similar to CCX140 [, ]. By including sparsentan in the analysis, the research highlights the ongoing efforts to identify new therapeutic targets and mechanisms for FSGS treatment. Comparing the efficacy and safety profiles of CCX140 with sparsentan and other emerging therapies can guide the development of more effective and targeted treatments for this challenging kidney disease.

Emapticap Pegol

Compound Description: Emapticap pegol is a novel investigational drug that acts as a C-C chemokine ligand 2 (CCL2) inhibitor []. This mechanism is relevant to diabetic kidney disease as CCL2 plays a role in inflammatory processes within the kidneys [].

Relevance: While not structurally identical to CCX140, emapticap pegol shares a related target within the chemokine signaling pathway []. By inhibiting CCL2, emapticap pegol aims to reduce inflammation associated with diabetic kidney disease, a therapeutic goal similar to that of CCX140 with its CCR2 antagonism []. This connection highlights the importance of chemokine signaling in the pathogenesis of diabetic kidney disease and underscores the potential of targeting different components of this pathway for therapeutic intervention.

Baricitinib

Compound Description: Baricitinib is a medication classified as a Janus kinase (JAK) inhibitor, specifically targeting JAK1 and JAK2 []. It is currently approved for treating rheumatoid arthritis and is being investigated for its potential in other inflammatory conditions, including diabetic kidney disease [].

Relevance: Although not structurally related to CCX140, baricitinib represents another anti-inflammatory approach being investigated for treating diabetic kidney disease []. The research highlights baricitinib's potential as an add-on therapy to standard renin-angiotensin system (RAS) blockade for preserving kidney function in diabetic patients []. By including baricitinib, the study emphasizes the need for exploring various anti-inflammatory strategies to complement existing therapies and improve outcomes in diabetic kidney disease.

Properties

CAS Number

1100318-47-5

Product Name

4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide

IUPAC Name

4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl]-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C20H13ClF3N5O3S

Molecular Weight

495.9 g/mol

InChI

InChI=1S/C20H13ClF3N5O3S/c1-10-6-15(29-33(31,32)11-2-3-14(21)13(7-11)20(22,23)24)17(26-8-10)18(30)16-12-4-5-25-19(12)28-9-27-16/h2-9,29H,1H3,(H,25,27,28)

InChI Key

LUUMLYXKTPBTQR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)C(=O)C2=C3C=CNC3=NC=N2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

CCX140-B; CCX140B; CCX140 B

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C2=C3C=CNC3=NC=N2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.